Bienvenue dans la boutique en ligne BenchChem!

8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

BRD4 Bromodomain Epigenetics

8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 2034391-03-0) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold. This core is recognized as a privileged structure in medicinal chemistry, particularly for inhibiting bromodomain-containing proteins such as BRD4, a key epigenetic reader in the BET family.

Molecular Formula C13H12N4O
Molecular Weight 240.266
CAS No. 2034391-03-0
Cat. No. B2827337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
CAS2034391-03-0
Molecular FormulaC13H12N4O
Molecular Weight240.266
Structural Identifiers
SMILESCC1=NN2C=NN=C2C(=C1)OCC3=CC=CC=C3
InChIInChI=1S/C13H12N4O/c1-10-7-12(13-15-14-9-17(13)16-10)18-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
InChIKeyLRKJLONAQDORNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 2034391-03-0): Baseline Chemistry and Target Class


8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 2034391-03-0) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold. This core is recognized as a privileged structure in medicinal chemistry, particularly for inhibiting bromodomain-containing proteins such as BRD4, a key epigenetic reader in the BET family. The compound features a benzyloxy substituent at the 8-position and a methyl group at the 6-position, structural variations that are known to modulate target binding and selectivity within this chemical class [1]. While the general scaffold has shown promising micromolar activity against BRD4 bromodomains, specific biological data for this exact derivative remain limited in the public domain.

8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Why Close Analogs Cannot Be Interchanged


Within the [1,2,4]triazolo[4,3-b]pyridazine series, subtle modifications at the 6- and 8-positions dramatically alter binding modes and inhibitory profiles. For instance, a shift from a methyl to a trifluoromethyl group at the 6-position, or the exchange of a benzyloxy for an amine-linked indole at the 8-position, has been shown to change BRD4 BD1 IC50 values by an order of magnitude and can switch selectivity between BD1 and BD2 bromodomains [1]. Generic substitution without precisely matching these substitution patterns therefore risks losing the specific interaction geometry required for the desired biological effect, particularly the shape complementarity with the conserved WPF motif in the Kac binding pocket [1].

8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Comparator-Based Evidence for Prioritized Procurement


BRD4 Bromodomain Inhibition: Scaffold-Class Potency Context

Direct quantitative data for 8-(benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine are not currently available in the public domain. However, the closest published analog, compound 6 from the same core series, bears an indole-linked amine at the 6-position and demonstrates a BRD4 BD1 IC50 of 9.6 µM and a BD2 IC50 of 11.3 µM, representing a balanced pan-BET inhibitory profile [1]. This provides a reasonable class-level activity benchmark, although the specific benzyloxy and methyl substituents of the target compound are expected to alter potency and selectivity in ways that cannot be predicted without experimental confirmation. High-strength differential evidence for this exact compound is therefore currently limited.

BRD4 Bromodomain Epigenetics

Kinase Selectivity Profile: c-Met vs. Flt3 Precedent

Selectivity data for this specific compound are absent. Prior triazolo[4,3-b]pyridazine-based programs have achieved high c-Met selectivity over Flt3 and other kinases, exemplified by compound I (IC50 c-Met = 9.3 nM) in the same general scaffold class [1]. Whether the 8-benzyloxy-6-methyl substitution pattern enhances or compromises kinase selectivity relative to these historical compounds cannot be determined from current evidence.

c-Met Kinase Cancer

8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Evidence-Backed Application Scenarios


BET Bromodomain Probe Development

Although direct potency data are unavailable, the compound's triazolopyridazine core has been crystallographically validated as a BRD4 BD1 ligand [1]. This compound therefore serves as a potential starting point for structure-guided optimization of BET inhibitors, provided that its binding mode is first confirmed through co-crystallization studies.

Kinase Selectivity Profiling Template

Given the historical success of triazolopyridazines as selective c-Met inhibitors [2], the compound could be used as a scaffold for designing novel kinase probes once its individual selectivity profile is determined against a broad panel.

Structure-Activity Relationship (SAR) Expansion Studies

The unique 8-benzyloxy-6-methyl substitution pattern offers a distinct vector for exploring interactions with the hydrophobic Kac binding pocket [1]. It is most useful in SAR campaigns explicitly comparing benzyloxy vs. indole or amine substituents at the 8-position.

Quote Request

Request a Quote for 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.